Z-Ala-Beta-Naphthyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

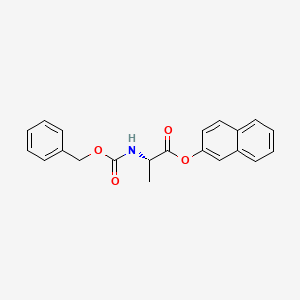

Z-Ala-Beta-Naphthyl ester, also known as this compound, is a chemical compound with the molecular formula C21H19NO4 and a molecular weight of 349.38 g/mol . It is a derivative of the amino acid alanine and is commonly used as a substrate for the detection of protease activity. This compound has gained significant attention in scientific research due to its potential biological activity and therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Z-Ala-Beta-Naphthyl ester is typically synthesized through esterification reactions. Another method involves the reaction of a carboxylate ion with a primary alkyl halide through an S_N2 reaction . The specific conditions for these reactions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions

Z-Ala-Beta-Naphthyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Oxidation: The compound can undergo oxidation reactions to form different oxidized products.

Substitution: Nucleophilic substitution reactions can occur, leading to the formation of new compounds.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Reagents such as alkyl halides and nucleophiles are used under appropriate conditions to facilitate substitution reactions.

Major Products Formed

Hydrolysis: Produces the corresponding carboxylic acid and alcohol.

Oxidation: Forms various oxidized derivatives depending on the specific oxidizing agent and conditions.

Substitution: Results in the formation of new ester derivatives or other substituted products.

Aplicaciones Científicas De Investigación

Enzymatic Assays

One of the primary applications of Z-Ala-Beta-Naphthyl ester is as a fluorogenic substrate for enzyme assays. The compound can be hydrolyzed by specific enzymes to produce fluorescent products, allowing for sensitive detection and quantification of enzyme activity at low substrate concentrations.

Case Study: Cholinesterase Activity Measurement

- Methodology : In a study, beta-naphthyl acetate was used alongside this compound to measure cholinesterase activity. The hydrolysis of the compound results in beta-naphthol, which emits fluorescence when excited at specific wavelengths.

- Results : The assay demonstrated the ability to measure enzyme concentrations as low as 0.0001 units per mL with a standard deviation of ±1% using a fluorometric method at pH 7.40 .

Table 1: Enzyme Detection Limits Using this compound

| Enzyme Type | Detection Range (units/mL) | Standard Deviation (%) |

|---|---|---|

| Cholinesterase | 0.0001 - 0.500 | ±1 |

| Acylase | 0.001 - 3.0 | ±1.2 |

| Acid Phosphatase | 0.0005 - 0.100 | ±1 |

Synthesis and Catalysis

This compound also plays a role in synthetic organic chemistry, particularly in the synthesis of complex molecules through catalytic reactions.

Case Study: Synthesis of Xanthene Derivatives

- Catalytic Application : Magnetic nanoparticle-supported phosphotungstic acid was utilized as a catalyst in reactions involving beta-naphthyl esters, leading to the efficient synthesis of dibenzoxanthene derivatives.

- Findings : This approach resulted in high yields and short reaction times, demonstrating the compound's utility in facilitating chemical transformations .

Pharmaceutical Applications

The compound has potential applications in drug development, particularly as a part of prodrugs that release active pharmaceutical ingredients upon enzymatic action.

Case Study: Prodrug Formulation

- Mechanism : this compound can be designed to release naphthol derivatives upon enzymatic hydrolysis, which may enhance bioavailability and reduce side effects.

- Implications : This strategy is particularly relevant in the development of targeted therapies where controlled release is crucial for efficacy .

Analytical Chemistry

In analytical chemistry, this compound is employed for the detection and quantification of various compounds through fluorescence spectroscopy.

Case Study: Fluorometric Detection

Mecanismo De Acción

The mechanism of action of Z-Ala-Beta-Naphthyl ester involves its interaction with proteases. The ester bond in the compound is hydrolyzed by proteases, releasing the naphthyl moiety, which can be detected using various analytical techniques. This interaction allows researchers to study the activity and specificity of different proteases.

Comparación Con Compuestos Similares

Similar Compounds

Naphthalene derivatives: Compounds such as nafacillin, naftifine, tolnaftate, and terbinafine share structural similarities with Z-Ala-Beta-Naphthyl ester.

2-Naphthol derivatives: These compounds, including 2-naphthol and its analogues, are used in various organic transformations and have similar biological properties.

Uniqueness

This compound is unique due to its specific use as a substrate for protease detection. Its structure allows for the release of a detectable naphthyl moiety upon hydrolysis, making it a valuable tool in enzymatic assays and biochemical research.

Actividad Biológica

Z-Ala-Beta-Naphthyl ester, a synthetic compound, has garnered attention in biochemical research for its role as a substrate in enzymatic assays, particularly in the study of protease activity. This article provides an overview of its biological activity, synthesis methods, applications in research, and comparative analysis with similar compounds.

This compound is synthesized primarily through esterification reactions. The process involves the reaction of a carboxylate ion with a primary alkyl halide via an S_N2 mechanism. In industrial settings, large-scale production utilizes automated reactors and continuous flow systems to ensure high efficiency and consistent quality. Advanced purification techniques such as distillation and crystallization are employed to achieve the desired purity levels.

Common Reactions

- Hydrolysis : Converts the ester into the corresponding carboxylic acid and alcohol.

- Oxidation : Can produce various oxidized derivatives depending on the conditions.

- Substitution : Nucleophilic substitution reactions can lead to new ester derivatives.

The biological activity of this compound is primarily linked to its interaction with proteases. The hydrolysis of the ester bond by proteases releases the naphthyl moiety, which can be quantitatively analyzed using various analytical techniques. This property makes it a valuable tool for studying protease specificity and kinetics.

Applications in Research

This compound is utilized across several fields:

- Biochemistry : As a substrate in enzymatic assays to study protease activity.

- Medicinal Chemistry : Potential therapeutic applications due to its biological activity.

- Diagnostics : Development of diagnostic tools for detecting protease activity.

Similar Compounds

- Naphthalene Derivatives : Compounds like nafacillin and tolnaftate share structural similarities but differ in their biological applications.

- 2-Naphthol Derivatives : These compounds are used in various organic transformations and exhibit similar biological properties.

Uniqueness

This compound is distinct due to its specific application as a substrate for protease detection. Its ability to release a detectable naphthyl group upon hydrolysis enhances its utility in biochemical assays.

Case Studies

Recent studies have highlighted the antimicrobial potential of naphthyl derivatives. For instance, naphthyl-polyamine conjugates demonstrated varying degrees of antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) ranging from 0.24 µM to 3.13 µM . These findings suggest that modifications to naphthyl structures can enhance biological activities.

Data Table: Biological Activity Overview

| Compound | Activity Type | Target Organisms | MIC (µM) |

|---|---|---|---|

| This compound | Protease substrate | Various proteases | N/A |

| Naphthyl-polyamine conjugate | Antimicrobial | S. aureus, MRSA | 0.24 - 3.13 |

| Nafcillin | Antimicrobial | S. aureus | 0.5 - 2 |

Propiedades

IUPAC Name |

naphthalen-2-yl (2S)-2-(phenylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-15(22-21(24)25-14-16-7-3-2-4-8-16)20(23)26-19-12-11-17-9-5-6-10-18(17)13-19/h2-13,15H,14H2,1H3,(H,22,24)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRJBGYAMMSYFN-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.